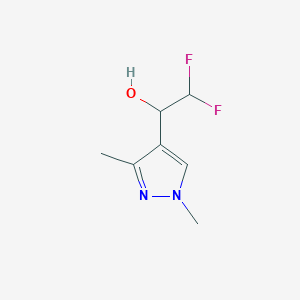
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” is a heterocyclic organic compound . It has a molecular weight of 138.17 and a molecular formula of C7H10N2O . It’s used for experimental and research purposes .
Synthesis Analysis
The synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone”, has been reported . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” includes a pyrazole ring with two methyl groups attached to it . The InChI key for this compound is BRJHIUPNDYVERF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” include a melting point of 44-45°C . It’s a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Inorganic Chemistry
- Metallomacrocyclic Palladium(II) Complexes : Utilization of hybrid pyrazole ligands, similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol, for synthesizing palladium(II) complexes. These complexes show varying structures based on the solvent used, showcasing monomeric or dimeric forms (Guerrero et al., 2008).
Luminescent Properties in Chemistry
- Eu(III) and Gd(III) Complexes : Creation of neutral complexes involving Eu(III) and Gd(III) with heterocyclic diketones, exhibiting notable optical and luminescent properties. This process parallels the potential use of this compound in similar luminescent studies (Taidakov et al., 2013).
Structure Analysis in Chemical Engineering
- Performance Analysis : Investigating the structure and performance of related compounds, like 3,4-dimethyl-1H-yl-pyrazole, using various spectroscopic techniques. This is closely related to the structural analysis of this compound (Ding Dong-ge, 2009).
Synthetic Chemistry
- Synthesis of Pyrazole Derivatives : Demonstrating the efficient synthesis of pyrazole derivatives, which could include structures similar to this compound. These derivatives offer a range of potential applications in various fields of chemistry (Hote et al., 2014).
Reactivity and Molecular Studies
- Bipyrazole Derivatives and Corrosion Inhibitors : Theoretical study using density functional theory (DFT) to analyze the reactivity and potential activity of bipyrazole derivatives as corrosion inhibitors. Such studies can be insightful for understanding the reactivity of this compound in similar contexts (Wang et al., 2006).
Photoreactions and Organic Chemistry
- Photoreactions of Pyrazolones : Exploring photoreactions of compounds like 3,5-dihydro-3,5-dimethyl-3,5-diaryl-4H-pyrazol-4-ones, which can serve as potential precursors for various organic structures. This has implications for the study of photoreactive properties of this compound (Moiseev et al., 2007).
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c1-4-5(3-11(2)10-4)6(12)7(8)9/h3,6-7,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGHZDKZMZCECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)
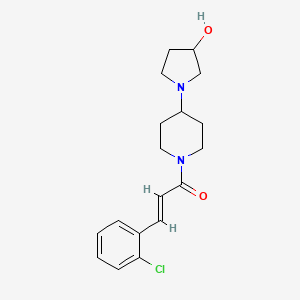
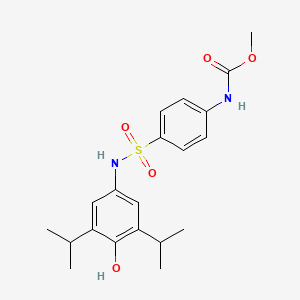
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
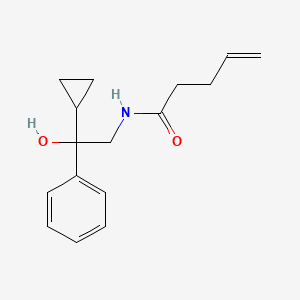
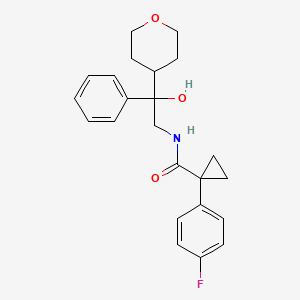
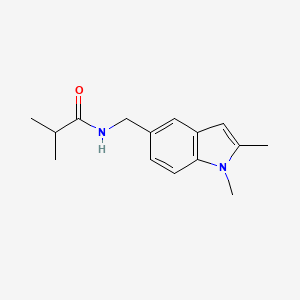
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)